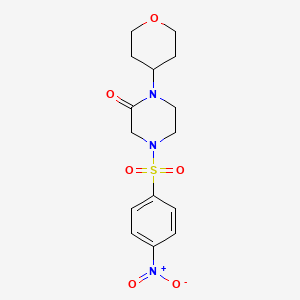
4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a nitrophenyl sulfonyl group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenyl sulfonyl group is then introduced via a sulfonation reaction, where a nitrophenyl group is reacted with a sulfonyl chloride in the presence of a base. The oxan-4-yl group is added through a nucleophilic substitution reaction, where the piperazine ring is reacted with an oxan-4-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The sulfonyl and oxan-4-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxan-4-yl group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The piperazine ring can interact with various receptors and ion channels, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
4-(4-Nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one can be compared with other similar compounds, such as:
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound features a piperazine ring substituted with a tetrahydroquinazolinyl group and a morpholine group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a piperazine ring substituted with a pyrazine carbonyl group and a pyridinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O6S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfonyl-1-(oxan-4-yl)piperazin-2-one |
InChI |
InChI=1S/C15H19N3O6S/c19-15-11-16(7-8-17(15)12-5-9-24-10-6-12)25(22,23)14-3-1-13(2-4-14)18(20)21/h1-4,12H,5-11H2 |
InChI Key |
UDOYYWZTUZNMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CCN(CC2=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



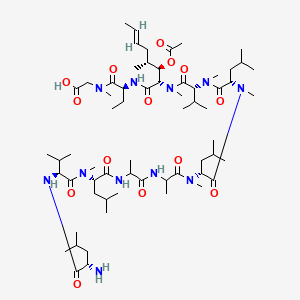
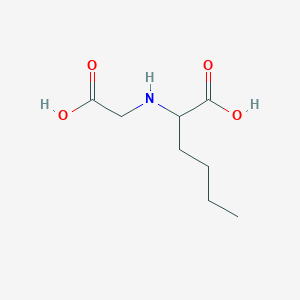
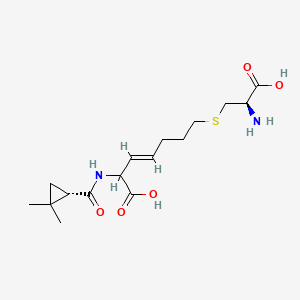
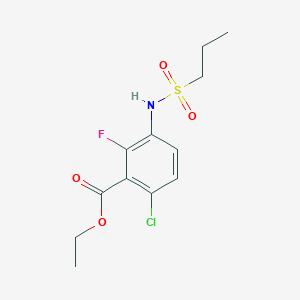
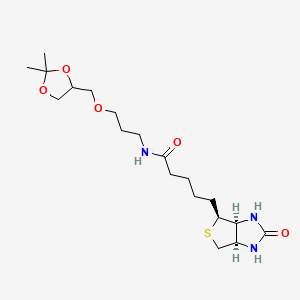
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
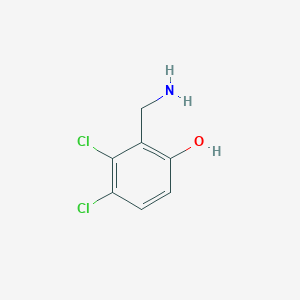
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)

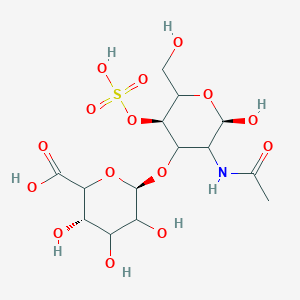
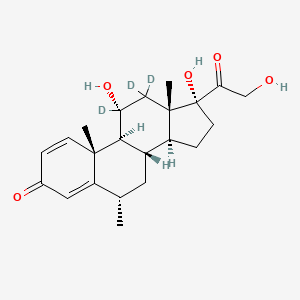
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
